- A Two-Directional Synthesis of (+)-β-IsosparteineOrganic Letters, 2017, 19(13), 3502-3504,
Cas no 90-39-1 ((-)-Sparteine)

(-)-Sparteine 化学的及び物理的性質
名前と識別子
-
- Sparteine
- L-(-)-SPARTEINE
- (-)-LUPINIDINE
- LUPINIDINE
- (-)-spartein
- 6-beta,7-alpha,9-alpha,11-alpha-pachycarpine
- 6beta,7alpha,9alpha,11alpha-Pachycarpine
- (-)-Sparteine
- (+)-SPARTEINE
- (-)-sordarin
- (7S,7aR,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine (ACI)
- 7,14-Methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine, dodecahydro-, [7S-(7α,7aα,14α,14aβ)]- (ZCI)
- Sparteine (6CI, 8CI)
- 6β,7α,9α,11α-Pachycarpine
- L-Sparteine
- Lupinidin
- MeSH ID: D013034
- Spartein
- Sparteine non-stereo
- 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.beta.,14.alpha.,14a.beta.)]-
- SY045591
- FT-0603303
- NCI60_002092
- SCHEMBL8913122
- 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.alpha.,14.alpha.,14a.alpha.)]-
- 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.alpha.,14.alpha.,14a.beta.)]-
- NCI60_000942
- 7,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadecane
- (7R,7aR,14R,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1 inverted exclamation mark ,2 inverted exclamation mark -e][1,5]diazocine
- .beta.-Isosparteine
- NCGC00181124-01
- 90-39-1
- Dodecahydro-7,14-methanodipyrido[1,2-a:1',2'-e][1,5]diazocine
- AS-44372
- DTXSID00859156
- CHEMBL2010478
- AKOS000732373
- AKOS022142453
- SLRCCWJSBJZJBV-UHFFFAOYSA-N
- (?)-Lupinidine
- FT-0603396
- .alpha.-Isospartein
- (1S,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
- Isosparteine, .alpha.
- L-.alpha.-Isospartein
- SCHEMBL14331495
- SLRCCWJSBJZJBV-XGUBFFRZSA-N
- .alpha.-Isosparteine
- (1R,2R,9S,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane
-
- MDL: MFCD00069653
- インチ: 1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m0/s1
- InChIKey: SLRCCWJSBJZJBV-ZQDZILKHSA-N
- ほほえんだ: [C@@H]12CN3CCCC[C@@H]3[C@@H](C1)CN1CCCC[C@@H]21
- BRN: 82447
計算された属性
- せいみつぶんしりょう: 234.21000
- どういたいしつりょう: 234.21
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 6.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.02
- ゆうかいてん: 30.5°C
- ふってん: 147°C/3.5mmHg(lit.)
- フラッシュポイント: 113 ºC
- 屈折率: 1.528
- PSA: 6.48000
- LogP: 2.22090
- マーカー: 8737
- 酸性度係数(pKa): 2.24, 9.46(at 20℃)
- ひせんこうど: D21 -16.4° (c = 10 in abs alc)
- かんど: 空気に敏感である
- ようかいせい: 未確定
(-)-Sparteine セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H302-H315-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:UN 3140
- WGKドイツ:3
- 危険カテゴリコード: R20/21/22
- セキュリティの説明: S36
- RTECS番号:WG5950000
-
危険物標識:
- セキュリティ用語:6.1(b)
- 包装等級:III
- リスク用語:R20/21/22
- 危険レベル:6.1(b)
- 包装グループ:III
- ちょぞうじょうけん:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(-)-Sparteine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(-)-Sparteine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1158-100 mg |
(-)-Sparteine |
90-39-1 | 98% | 100MG |
¥ 950 | 2023-07-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002250-100mg |
(-)-Sparteine |
90-39-1 | >98.0%(GC) | 100mg |
¥2400 | 2024-05-21 | |
Key Organics Ltd | AS-44372-1G |
(-)-sparteine |
90-39-1 | >95% | 1g |
£650.00 | 2025-02-08 | |
ChemScence | CS-W012901-100mg |
(-)-Sparteine |
90-39-1 | ≥99.0% | 100mg |
$200.0 | 2022-04-26 | |
eNovation Chemicals LLC | D584251-250mg |
(-)-SPARTEINE |
90-39-1 | 98% | 250mg |
$365 | 2023-05-14 | |
BAI LING WEI Technology Co., Ltd. | S0461-5G |
(-)-Sparteine |
90-39-1 | 98.0%(GC) | 5G |
¥ 12905 | 2021-07-07 | |
BAI LING WEI Technology Co., Ltd. | S0461-1G |
(-)-Sparteine |
90-39-1 | 98.0%(GC) | 1G |
¥ 4015 | 2021-07-07 | |
Apollo Scientific | OR18100-250mg |
(-)-Sparteine |
90-39-1 | 98% | 250mg |
£125.00 | 2023-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1158-25 mg |
Sparteine |
90-39-1 | 25mg |
¥809.00 | 2022-04-26 | ||
Apollo Scientific | OR18100-1g |
(-)-Sparteine |
90-39-1 | 98% | 1g |
£364.00 | 2023-08-31 |
(-)-Sparteine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
- The Enantioselective Total Synthesis of Bisquinolizidine Alkaloids: A Modular "Inside-Out" ApproachAngewandte Chemie, 2018, 57(9), 2432-2435,
ごうせいかいろ 4
ごうせいかいろ 5
- Reaction Monitoring Using Mid-Infrared Laser-Based Vibrational Circular DichroismChirality, 2014, 26(9), 490-496,
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
(-)-Sparteine Raw materials
- (-)-Sparteine
- 7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-
- (+)-2-oxosparteine
- Sparteine sulfate pentahydrate
- alpha-Isoaphylline
- 7,14-Methano-6H,13H-dipyrido[1,2-a:1',2'-e][1,5]diazocine-6,13-dione, dodecahydro-, (7R,7aR,14R,14aS)-
- (-)-sp
(-)-Sparteine Preparation Products
(-)-Sparteine 関連文献
-
Pablo García-álvarez,Alan R. Kennedy,Charles T. O'Hara,Kieran Reilly,Gemma M. Robertson Dalton Trans. 2011 40 5332
-
Davide Mancinotti,Karen Michiko Frick,Fernando Geu-Flores Nat. Prod. Rep. 2022 39 1423
-
Pablo García-álvarez,Alan R. Kennedy,Charles T. O'Hara,Kieran Reilly,Gemma M. Robertson Dalton Trans. 2011 40 5332
-
4. Revisiting the sparteine surrogate: development of a resolution route to the (?)-sparteine surrogateJames D. Firth,Peter O'Brien,Leigh Ferris Org. Biomol. Chem. 2014 12 9357
-
Jean-Paul R. Hermet,David W. Porter,Michael J. Dearden,Justin R. Harrison,Tobias Koplin,Peter O'Brien,Jér?me Parmene,Vladimir Tyurin,Adrian C. Whitwood,John Gilday,Neil M. Smith Org. Biomol. Chem. 2003 1 3977
-
Richard Todd,Gabriel Rubio,Daniel J. Hall,Sarah Tempelaar,Andrew P. Dove Chem. Sci. 2013 4 1092
-
Davide Mancinotti,Karen Michiko Frick,Fernando Geu-Flores Nat. Prod. Rep. 2022 39 1423
-
Cédric Genet,Matthew J. McGrath,Peter O'Brien Org. Biomol. Chem. 2006 4 1376
-
Cédric Genet,Matthew J. McGrath,Peter O'Brien Org. Biomol. Chem. 2006 4 1376
-
Peter O'Brien Chem. Commun. 2008 655
関連分類
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Lupin alkaloids Sparteine, lupanine, and related alkaloids
- Natural Products and Extracts Plant Extracts Plant based Robynsiophyton vanderystii
- Natural Products and Extracts Plant Extracts Plant based Plagiocarpus axillaris
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- Natural Products and Extracts Plant Extracts Plant based Liparia splendens
- Natural Products and Extracts Plant Extracts Plant based Liparia parva
- Natural Products and Extracts Plant Extracts Plant based Liparia calycina
- Natural Products and Extracts Plant Extracts Plant based Lamprolobium fruticosum
- Natural Products and Extracts Plant Extracts Plant based Calobota saharae
- Natural Products and Extracts Plant Extracts Plant based Anarthrophyllum rigidum
- Natural Products and Extracts Plant Extracts Plant based Anarthrophyllum desideratum
- Natural Products and Extracts Plant Extracts Plant based Anarthrophyllum cumingii
- Catalysts and Inorganic Chemicals Catalysts
(-)-Sparteineに関する追加情報
Introduction to (-)-Sparteine (CAS No. 90-39-1)
Chemically known as (-)-Sparteine, with the CAS number 90-39-1, this compound is a naturally occurring alkaloid that has garnered significant attention in the field of pharmaceutical research and biotechnology. (-)-Sparteine belongs to the sparteine family of alkaloids, which are primarily found in plants belonging to the Fabaceae family. Its unique structural properties and biological activities have made it a subject of extensive study, particularly in the context of drug discovery and development.
The molecular formula of (-)-Sparteine is C8H11N3, and it is characterized by its trisubstituted piperidine ring structure. This configuration imparts distinct pharmacological properties to the compound, making it a valuable scaffold for designing novel therapeutic agents. Over the years, researchers have explored various derivatives of (-)-Sparteine to enhance its bioavailability, target specificity, and therapeutic efficacy.
In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of new applications for (-)-Sparteine. One of the most promising areas of research involves its potential as a chiral ligand in asymmetric catalysis. The enantiomeric purity of (-)-Sparteine makes it an excellent candidate for facilitating enantioselective reactions, which are crucial in the synthesis of chiral drugs. This has opened up new avenues for developing more efficient and environmentally friendly synthetic pathways in pharmaceutical manufacturing.
Moreover, studies have highlighted the role of (-)-Sparteine in modulating ion channels and receptors in biological systems. Its ability to interact with specific transmembrane proteins has led to investigations into its potential as a therapeutic agent for neurological disorders. For instance, research suggests that (-)-Sparteine may influence the function of NMDA receptors, which are implicated in conditions such as epilepsy and Alzheimer's disease. These findings have sparked interest in exploring (-)-Sparteine as a potential treatment or adjunct therapy for these conditions.
The structural similarity between (-)-Sparteine and other known bioactive alkaloids has also prompted researchers to investigate its pharmacokinetic properties. Understanding how (-)-Sparteine is metabolized and distributed within the body is essential for optimizing its therapeutic use. Preclinical studies have begun to unravel the metabolic pathways involved in the degradation of (-)-Sparteine, providing insights into how it can be modified to improve its stability and bioavailability.
In addition to its pharmacological applications, (-)-Sparteine has shown promise in material science and nanotechnology. Its unique molecular structure allows it to form stable complexes with various metal ions, making it useful in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and even as sensors for detecting environmental pollutants.
The synthesis of (-)-Sparteine has also been optimized through biotechnological approaches. Microbial fermentation techniques have been employed to produce large quantities of this compound efficiently. This bioproduction method not only reduces reliance on traditional chemical synthesis but also aligns with sustainable practices by minimizing waste generation and energy consumption.
As research continues to uncover new applications for (-)-Sparteine, collaborations between academic institutions and pharmaceutical companies are becoming more frequent. These partnerships aim to translate laboratory findings into clinical trials, ultimately bringing novel therapies based on (-)-Sparteine or its derivatives to patients who need them most. The interdisciplinary nature of this research underscores the importance of integrating knowledge from chemistry, biology, medicine, and engineering.
The future prospects for (-)-Sparteine are promising, with ongoing studies focusing on expanding its therapeutic index and reducing potential side effects. By leveraging cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug design, scientists are paving the way for next-generation treatments that incorporate elements derived from natural compounds like (-)-Sparteine.
In conclusion, (-)-Sparteine (CAS No. 90-39-1) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique chemical properties make it a valuable tool in drug discovery, catalysis, material science, and beyond. As research progresses, we can expect to see even more innovative uses emerge from this remarkable alkaloid.
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